molecular formula C11H10FNO2 B3046682 Methyl 2-(7-fluoro-1H-indol-3-yl)acetate CAS No. 1268340-21-1

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate

Cat. No.: B3046682
CAS No.: 1268340-21-1
M. Wt: 207.20
InChI Key: GLEUIFNTOWAJGR-UHFFFAOYSA-N
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Description

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 7th position of the indole ring, which can influence its chemical and biological properties.

Biochemical Analysis

Biochemical Properties

Methyl 7-Fluoroindole-3-acetate is a derivative of indole, a signaling molecule produced by both bacteria and plants . It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found that indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, can be methylated by the enzyme indole-3-acetic acid methyltransferase (IAMT), a member of the SABATH family . This suggests that Methyl 7-Fluoroindole-3-acetate may also interact with similar enzymes and proteins.

Cellular Effects

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that Methyl 7-Fluoroindole-3-acetate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of Methyl 7-Fluoroindole-3-acetate is not fully known. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, indole derivatives are considered “privileged structures” as they show high-affinity binding to many receptors .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

It has been found that oral supplementation of the gut microbial metabolite indole-3-acetate can alleviate diet-induced steatosis and inflammation in mice .

Metabolic Pathways

Methyl 7-Fluoroindole-3-acetate is likely involved in metabolic pathways related to indole derivatives. For instance, indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .

Transport and Distribution

It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-fluoro-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 7-fluoroindole and methyl bromoacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 7th position in methyl 2-(7-fluoro-1H-indol-3-yl)acetate makes it unique compared to other indole derivatives. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-(7-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEUIFNTOWAJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856870
Record name Methyl (7-fluoro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268340-21-1
Record name Methyl (7-fluoro-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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